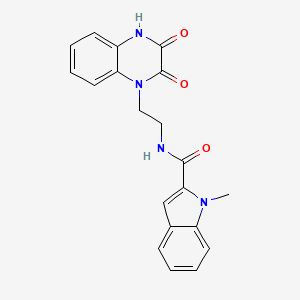![molecular formula C19H26ClN5OS B14935880 N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B14935880.png)
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Alkylation: The thiazole derivative is then alkylated with an appropriate alkyl halide to introduce the tert-butyl group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling Reactions: The thiazole and piperidine derivatives are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Pyridazine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridazine moiety, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving thiazole and pyridazine derivatives.
Chemical Biology: The compound can be used to investigate the mechanisms of action of related compounds and to develop new chemical tools for biological research.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole and pyridazine rings may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-pyridazine
Uniqueness
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is unique due to its combination of a thiazole ring, a pyridazine ring, and a piperidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for exploring new chemical and biological properties.
Properties
Molecular Formula |
C19H26ClN5OS |
|---|---|
Molecular Weight |
408.0 g/mol |
IUPAC Name |
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H26ClN5OS/c1-19(2,3)14-12-27-17(22-14)8-9-21-18(26)13-5-4-10-25(11-13)16-7-6-15(20)23-24-16/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,21,26) |
InChI Key |
XYGKYWPJAHAKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14935798.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B14935800.png)


![4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B14935823.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14935831.png)
![methyl 2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14935836.png)
![N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14935858.png)
![5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B14935861.png)
![methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14935873.png)
![2'-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935874.png)
![2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one](/img/structure/B14935884.png)
![6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B14935885.png)
